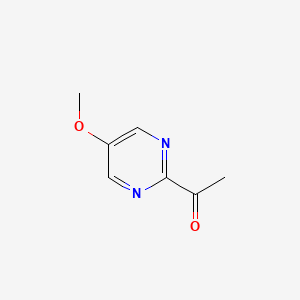
2-Fluoro-5-(methylthio)pyridine
Overview
Description
2-Fluoro-5-(methylthio)pyridine is a heterocyclic organic compound . It has a molecular formula of C6H6FNS and a molecular weight of 143.18 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(methylthio)pyridine consists of a pyridine ring with a fluorine atom substituted at the 2nd position and a methylthio group substituted at the 5th position .Scientific Research Applications
Novel Synthetic Methods and Chemical Reactivity
2F-5MTP has been employed in the development of new synthetic methodologies. For example, it is used as a precursor in the synthesis of complex pyridines substituted with diverse elements, showcasing its utility in constructing heterocyclic compounds with multifunctional groups (Kieseritzky & Lindström, 2010). Another study outlines its role in the selective C–H methylthiolation of 2-phenyl pyridines, further demonstrating the compound's reactivity and applicability in modifying heteroaromatic systems (Xiao et al., 2019).
Materials Science and Engineering
In the realm of materials science, 2F-5MTP derivatives have been explored for their potential in creating advanced materials. For instance, pyridine-functionalized polymers incorporating 2F-5MTP units have been developed for use as cathode interfacial layers in polymer solar cells, demonstrating the compound's utility in enhancing the efficiency of renewable energy technologies (Chen et al., 2017).
Sensor Development
The unique electronic and structural properties of 2F-5MTP have facilitated its use in sensor technology. A notable application is its incorporation into fluorescent sensors for metal ions, where derivatives of 2F-5MTP exhibit selectivity and sensitivity towards specific cations, underscoring its role in environmental monitoring and biomedical diagnostics (Darabi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(methylthio)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s involvement in the sm coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the properties of the organoboron reagents used .
Result of Action
The result of the action of 2-Fluoro-5-(methylthio)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and agrochemicals .
properties
IUPAC Name |
2-fluoro-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFSZOAUFHLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(methylthio)pyridine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

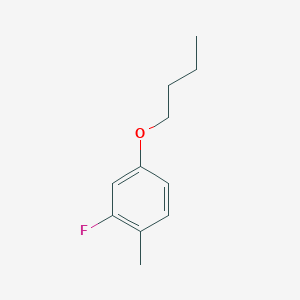
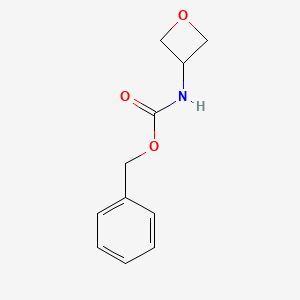
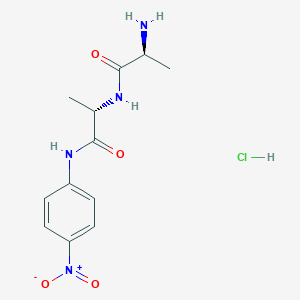

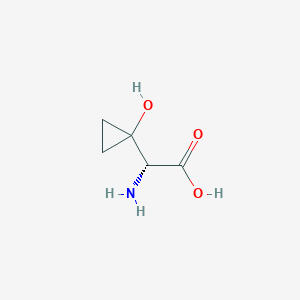


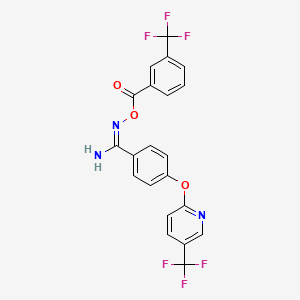
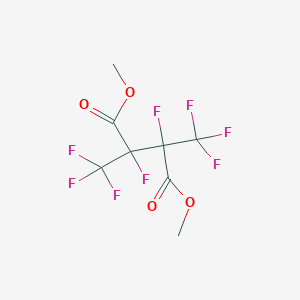
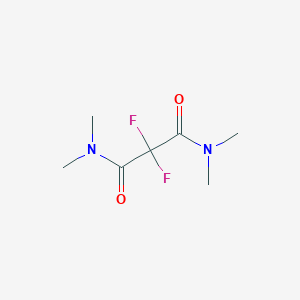

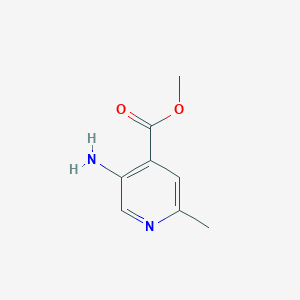
aminophenylboronic acid](/img/structure/B6324571.png)
